SB-590885

Descripción

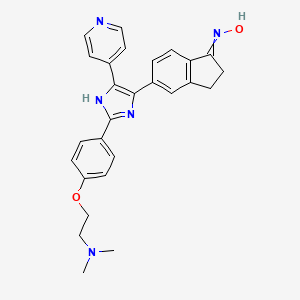

triarylimidazole derivative bearing a 2,3-dihydro-1H-inden-1-one oxime substituent , a potent and extremely selective inhibitor of B-Raf kinase; structure in first source

Propiedades

IUPAC Name |

N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSAQOINCGAULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025861 | |

| Record name | 1H-Inden-1-one, 5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(4-pyridinyl)-1H-imidazol-4-yl)-2,3-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405554-55-4 | |

| Record name | SB 590885 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405554-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-590885 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405554554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-1-one, 5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(4-pyridinyl)-1H-imidazol-4-yl)-2,3-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-590885 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISE5ATW631 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-590885

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-590885 is a potent and selective small-molecule inhibitor of the B-Raf serine/threonine kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, with activating mutations in the BRAF gene, particularly the V600E substitution, being a key driver of tumorigenesis.[3][4] this compound exhibits high affinity for B-Raf, particularly the oncogenic V600E mutant, and competitively binds to the ATP-binding pocket of the kinase domain.[1][5] Its mechanism of action as a Type I inhibitor involves the stabilization of the active conformation of B-Raf, leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction of apoptosis in B-Raf mutant cancer cells.[3][6] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: B-Raf Inhibition

This compound is a triarylimidazole compound that functions as an ATP-competitive inhibitor of B-Raf kinase.[1] Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of the B-Raf kinase domain.[1] A key feature of its mechanism is the stabilization of the oncogenic B-Raf kinase domain in an active configuration.[2][3][7] This is characteristic of a Type I kinase inhibitor.[6] By occupying the ATP-binding site, this compound prevents the phosphorylation of MEK, the immediate downstream substrate of B-Raf, thereby inhibiting the entire MAP kinase signaling cascade.[8][9]

Kinase Selectivity and Potency

This compound demonstrates remarkable potency for B-Raf, particularly the V600E mutant, with a reported Ki of 0.16 nM in cell-free assays.[2][7] It exhibits significant selectivity for B-Raf over the closely related c-Raf (Ki of 1.72 nM), showing an approximately 11-fold greater preference for B-Raf.[2][7] Further profiling against a panel of other human kinases has shown minimal off-target activity, highlighting its specificity.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Kinase | Value | Reference |

| Ki | B-Raf | 0.16 nM | [2][7] |

| Ki | c-Raf | 1.72 nM | [2][7] |

| Kd | B-Raf | 0.3 nM | [5][10] |

Table 1: In Vitro Kinase Inhibition Constants for this compound.

| Cell Line | B-Raf Status | EC50 (ERK Phosphorylation) | EC50 (Proliferation) | Reference |

| Colo205 | V600E | 28 nM | 0.1 µM | [2][7] |

| HT29 | V600E | 58 nM | 0.87 µM | [2][7] |

| A375P | V600E | 290 nM | 0.37 µM | [2][7] |

| SKMEL28 | V600E | 58 nM | 0.12 µM | [2][7] |

| MALME-3M | V600E | 190 nM | 0.15 µM | [2][7] |

Table 2: Cellular Activity of this compound in B-RafV600E Mutant Cancer Cell Lines.

Signaling Pathway

This compound targets the B-Raf kinase within the canonical RAS/RAF/MEK/ERK signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on B-Raf.

Experimental Protocols

In Vitro Kinase Assay (Coupled Assay)

This assay is used to determine the inhibitory constant (Ki) of this compound against B-Raf kinase activity.

-

Principle: A coupled enzyme assay is utilized where the activity of MEK is dependent on the activity of B-Raf. The inhibition of B-Raf by this compound leads to a decrease in MEK phosphorylation, which is then quantified.

-

Methodology:

-

Recombinant B-Raf and inactive MEK are incubated in a kinase reaction buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated MEK is quantified, typically using an antibody-based detection method such as ELISA or Western blot.

-

The Ki value is calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.

-

Cellular ERK Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of ERK in cancer cell lines.

-

Principle: In cancer cells with an activating B-Raf mutation, the ERK pathway is constitutively active. Inhibition of B-Raf by this compound will lead to a dose-dependent decrease in the levels of phosphorylated ERK (p-ERK).

-

Methodology:

-

Cancer cell lines (e.g., A375P, Colo205) are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Following treatment, cells are lysed to extract total protein.

-

The levels of p-ERK and total ERK are determined by Western blotting or a quantitative immunoassay (e.g., ELISA, AlphaLISA).

-

The EC50 value is calculated from the dose-response curve of p-ERK inhibition.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. stemcell.com [stemcell.com]

- 6. A Novel, Selective and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cellgs.com [cellgs.com]

- 9. Synergistic activity of magnolin combined with B-RAF inhibitor SB590885 in hepatocellular carcinoma cells via targeting PI3K-AKT/mTOR and ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SB 590885 | Raf Kinases | Tocris Bioscience [tocris.com]

SB-590885: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the B-Raf kinase inhibitor, SB-590885. It covers its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant assays are also included to facilitate further research and drug development efforts.

Core Chemical and Physical Properties

This compound is a potent and selective inhibitor of B-Raf kinase, belonging to the triarylimidazole class of small molecules.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 5-[2-[4-[2-(Dimethylamino)ethoxy]phenyl]-5-(4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1H-inden-1-one oxime |

| Chemical Formula | C₂₇H₂₇N₅O₂ |

| Molecular Weight | 453.54 g/mol [2] |

| CAS Number | 405554-55-4[2] |

| SMILES String | CN(C)CCOC1=CC=C(C2=NC(C3=CC=C(C(CC4)=NO)C4=C3)=C(C5=CC=NC=C5)N2)C=C1[3] |

| Solubility | Soluble in DMSO[3] |

| Physical Appearance | Crystalline solid[4] |

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of Raf kinases, with a significantly higher potency for B-Raf over c-Raf.[5] It competitively binds to the ATP-binding pocket of the B-Raf kinase domain.[1][6] A key feature of its mechanism is the stabilization of the oncogenic B-Raf kinase domain in an active configuration, which distinguishes it from other multi-kinase inhibitors like BAY43-9006.[1][5]

By inhibiting B-Raf, a central component of the mitogen-activated protein kinase (MAPK) signaling pathway, this compound effectively blocks the downstream phosphorylation of MEK and ERK.[7][8] This disruption of the RAS-RAF-MEK-ERK pathway ultimately leads to the inhibition of cell proliferation and tumorigenesis in cancer cells harboring activating B-Raf mutations, most notably the V600E mutation.[5][8]

Figure 1: Simplified MAPK signaling pathway and the inhibitory action of this compound.

In Vitro Activity

This compound demonstrates potent and selective inhibitory activity against B-Raf in both enzymatic and cellular assays.

Kinase Inhibition

| Target | Kᵢ (nM) | Kₑ (nM) | Notes |

| B-Raf | 0.16[2][9] | 0.3[2] | Potent inhibition. |

| c-Raf | 1.72[2][9] | - | Exhibits 11-fold greater selectivity for B-Raf over c-Raf.[2] |

Cellular Activity

This compound effectively inhibits ERK phosphorylation and cell proliferation in various cancer cell lines, particularly those with the B-Raf V600E mutation.

| Cell Line | Cancer Type | B-Raf Status | ERK Phosphorylation EC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) |

| Colo205 | Colorectal | V600E | 28[2] | 0.1[2] |

| HT29 | Colorectal | V600E | 58[2] | 0.87[2] |

| A375P | Melanoma | V600E | 290[2] | 0.37[2] |

| SKMEL28 | Melanoma | V600E | 58[2] | 0.12[2] |

| MALME-3M | Melanoma | V600E | 190[2] | 0.15[2] |

In Vivo Activity and Pharmacokinetics

In vivo studies have shown that this compound can inhibit tumor growth in xenograft models. However, its pharmacokinetic profile has been described as poor, which may limit its therapeutic efficacy.[10]

| Parameter | Value/Description |

| Animal Model | Murine xenografts with mutant B-Raf-expressing A375P melanoma cells.[2] |

| Administration Route | Intraperitoneal (i.p.) injection.[9] |

| Efficacy | Potently decreases tumorigenesis and modestly inhibits tumor growth.[2] |

| Pharmacokinetics | Described as having poor pharmacokinetic/pharmacodynamic (PK/PD) characteristics.[10] Specific quantitative data such as Cmax, Tmax, and bioavailability are not extensively reported in the provided search results. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

B-Raf Kinase Inhibition Assay (Coupled Assay)

This protocol describes a coupled enzyme assay to determine the inhibitory activity of this compound on B-Raf kinase.

Figure 2: Workflow for a B-Raf coupled kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer.

-

Prepare recombinant active B-Raf (V600E) and inactive MEK1 in assay buffer.

-

Prepare ATP solution in assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the B-Raf enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of inactive MEK1 and ATP.

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at 30°C.

-

-

Detection:

-

Stop the reaction by adding an EDTA-containing buffer.

-

Detect the amount of phosphorylated MEK1 using a suitable method such as:

-

ELISA: Using an antibody specific to phosphorylated MEK1.

-

Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-MEK1 antibody.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using labeled antibodies for total and phosphorylated MEK1.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding:

-

Plate cancer cells (e.g., A375P) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the EC₅₀ value by plotting the data on a dose-response curve.

-

Western Blot for ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) in cells treated with this compound.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells and treat with this compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

-

Incubate the membrane with a primary antibody specific for p-ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK as a loading control.

-

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Figure 3: Workflow for an anchorage-independent growth (soft agar) assay.

Methodology:

-

Prepare Agar Layers:

-

Prepare a base layer of 0.5-0.6% agar in culture medium in a 6-well plate and allow it to solidify.

-

Prepare a top layer of 0.3-0.4% agar in culture medium.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Resuspend the cells in the top agar solution containing different concentrations of this compound or DMSO.

-

Pour the cell-agar mixture over the solidified base layer.

-

-

Incubation and Feeding:

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.

-

Add fresh medium containing the respective concentrations of this compound to the top of the agar every 2-3 days to prevent drying.

-

-

Colony Staining and Quantification:

-

After the incubation period, stain the colonies with a solution like crystal violet.

-

Count the number of colonies in each well using a microscope.

-

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation:

-

Subcutaneously inject a suspension of A375P melanoma cells into the flank of immunodeficient mice (e.g., nude mice).

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumor weight and perform further analyses such as immunohistochemistry for biomarkers like p-ERK.

-

This guide provides a solid foundation for researchers working with this compound. For further details, it is recommended to consult the primary literature cited.

References

- 1. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. A Novel, Selective and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]

- 6. Anchorage-Independent Growth Assay [whitelabs.org]

- 7. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

- 8. protocols.io [protocols.io]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

SB-590885: A Comprehensive Target Selectivity Profile

For Immediate Release

This technical guide provides an in-depth analysis of the target selectivity profile of SB-590885, a potent and selective inhibitor of RAF kinases. Designed for researchers, scientists, and drug development professionals, this document details the compound's binding affinities, outlines the experimental methodologies used for its characterization, and visualizes its mechanism of action within relevant signaling pathways.

Core Target Affinity and Selectivity

This compound is a triarylimidazole compound that demonstrates high affinity for B-Raf, particularly the oncogenic V600E mutant, and to a lesser extent, c-Raf. It functions as an ATP-competitive inhibitor, stabilizing the active conformation of the B-Raf kinase domain.[1][2]

Table 1: Primary Target Affinity of this compound

| Target | Parameter | Value (nM) |

| Oncogenic B-Raf (V600E) | Ki app | 0.16 ± 0.03[1] |

| c-Raf | Ki app | 1.72 ± 0.65[1] |

The apparent inhibition constants (Ki app) indicate that this compound is approximately 11-fold more selective for B-Raf over c-Raf.[3] This selectivity is a key characteristic of the compound's therapeutic potential.

Off-Target Kinase Selectivity Profile

To ascertain its specificity, this compound was profiled against a panel of 48 other human kinases, representing various branches of the human kinome. The results underscore the remarkable selectivity of this compound for B-Raf, with minimal off-target activity observed.[1]

Table 2: Kinase Inhibition Selectivity Profile for this compound (Fold Selectivity vs. B-Raf)

| Kinase | Fold Selectivity | Kinase | Fold Selectivity | Kinase | Fold Selectivity |

| Abl | >17,000 | GSK3β | >17,000 | p38δ | >17,000 |

| AMPK | >17,000 | IGFIR | >17,000 | p70 S6K | >17,000 |

| AurB/Aur1 | >17,000 | InsR | >17,000 | PAK4 | >17,000 |

| CAMKIIδ | >17,000 | JNK1 | >17,000 | PDK1 | >17,000 |

| CDK1/CycB | >17,000 | KDR | >17,000 | PIM1 | >17,000 |

| CDK2/CycA | >17,000 | Lck | >17,000 | PKA | >17,000 |

| CHK1 | >17,000 | MAP2K1 | >17,000 | PKBα | >17,000 |

| CHK2 | >17,000 | MAPK1 | >17,000 | PKCα | >17,000 |

| CK1 | >17,000 | MAPKAP-K2 | >17,000 | PLK1 | >17,000 |

| CK2 | >17,000 | Met | >17,000 | ROCKI | >17,000 |

| DAPK1 | >17,000 | MSK1 | >17,000 | ROCKII | >17,000 |

| EGFR | >17,000 | MST2 | >17,000 | RSK1 | >17,000 |

| EphB4 | >17,000 | p38α | >17,000 | Src | >17,000 |

| Flt3 | >17,000 | p38β | >17,000 | SYK | >17,000 |

| FGFR1 | >17,000 | p38γ | >17,000 | Tie2 | >17,000 |

Data sourced from King et al., 2006, Cancer Research.[1] The fold selectivity is presented as the IC50 for the tested kinase versus that for B-Raf.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the RAF-MEK-ERK signaling pathway, a critical cascade in regulating cell proliferation and survival. In cancer cells harboring a B-Raf mutation, this pathway is constitutively active, leading to uncontrolled cell growth. By selectively inhibiting B-Raf, this compound effectively blocks the downstream phosphorylation of MEK and ERK, thereby arresting the aberrant signaling.

References

SB-590885: A Technical Guide for Basic Cancer Cell Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-590885 is a potent and selective small-molecule inhibitor of the B-Raf kinase, a critical component of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway, often through activating mutations in the BRAF gene (such as V600E), is a key driver in a significant portion of human cancers, particularly melanoma. This compound has been instrumental in preclinical research to validate B-Raf as a therapeutic target and to investigate the cellular consequences of its inhibition. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a triarylimidazole compound that functions as an ATP-competitive inhibitor of B-Raf kinase. It exhibits high affinity for the ATP-binding pocket of B-Raf, thereby preventing the phosphorylation of its downstream target, MEK. Notably, this compound demonstrates greater potency for B-Raf than for the related c-Raf kinase. Crystallographic studies have revealed that this compound stabilizes the oncogenic B-Raf kinase domain in an active conformation, a mechanism distinct from some other Raf inhibitors. By inhibiting B-Raf, this compound effectively blocks the downstream signaling cascade, leading to a reduction in ERK phosphorylation and subsequent inhibition of cell proliferation and survival in cancer cells harboring activating BRAF mutations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

| Parameter | Target | Value | Reference |

| Ki | B-Raf | 0.16 nM | |

| c-Raf | 1.72 nM | ||

| Kd | B-Raf | 0.3 nM |

Table 1: Kinase Inhibition Constants for this compound

| Cell Line | BRAF Status | EC50 (ERK Phosphorylation) | EC50 (Proliferation) | Reference |

| Colo205 | V600E | 28 nM | 0.1 µM | |

| HT29 | V600E | 58 nM | 0.87 µM | |

| A375P | V600E | 290 nM | 0.37 µM | |

| SKMEL28 | V600E | 58 nM | 0.12 µM | |

| MALME-3M | V600E | 190 nM | 0.15 µM |

Table 2: Cellular Potency of this compound in BRAF V600E Mutant Cancer Cell Lines

Signaling Pathway

The primary signaling pathway affected by this compound is the RAS/RAF/MEK/ERK pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on B-Raf.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Western Blot Analysis of ERK Phosphorylation

This protocol is designed to measure the levels of phosphorylated ERK (p-ERK) in cancer cells following treatment with this compound.

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Methodology:

-

Cell Seeding and Treatment: Seed BRAF V600E mutant cancer cells (e.g., A375, Colo205) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

B-Raf Kinase Activity Assay

This in vitro assay measures the ability of this compound to inhibit the kinase activity of purified B-Raf. A common method is a coupled kinase assay.

Methodology:

-

Reaction Setup: In a microplate, combine purified active B-Raf (wild-type or V600E mutant) with varying concentrations of this compound in a kinase reaction buffer.

-

Initiation of Primary Reaction: Add a kinase-inactive MEK1 as a substrate and ATP to initiate the reaction. Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Initiation of Coupled Reaction: Add purified, inactive ERK2 and [γ-³²P]ATP to the reaction mixture. The MEK1 phosphorylated by B-Raf will now phosphorylate ERK2. Incubate at 30°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Measurement of Activity: Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of B-Raf kinase activity inhibition at each this compound concentration and calculate the IC50 value.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of this compound on the tumorigenic potential of cancer cells by measuring their ability to grow in an anchorage-independent manner.

Methodology:

-

Base Agar Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Cell Suspension: Resuspend cancer cells in complete medium containing 0.3% agar.

-

Cell Plating: Plate the cell-agar suspension on top of the base agar layer.

-

Compound Treatment: After the top layer solidifies, add complete medium containing various concentrations of this compound to each well.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replenishing the medium with fresh compound every 3-4 days.

-

Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies using a microscope.

-

Data Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle-treated control wells.

Conclusion

This compound remains a valuable tool for investigating the intricacies of the RAF/MEK/ERK signaling pathway in cancer. Its high potency and selectivity for B-Raf allow for precise dissection of the cellular processes regulated by this kinase. The experimental protocols provided in this guide offer a robust framework for researchers to study the effects of B-Raf inhibition and to evaluate the potential of novel therapeutic strategies targeting this critical oncogenic driver. Careful execution of these assays will contribute to a deeper understanding of cancer cell signaling and aid in the development of more effective cancer therapies.

Unraveling the Paradox: A Technical Guide to SB-590885-Induced ERK Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-590885 is a potent and selective inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. While this compound effectively suppresses ERK signaling in cancer cells harboring the oncogenic B-RafV600E mutation, it paradoxically activates the same pathway in cells with wild-type B-Raf, particularly in the presence of activated Ras. This phenomenon, known as paradoxical ERK activation, is a class effect of many ATP-competitive Raf inhibitors and has significant implications for their therapeutic application. This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced paradoxical ERK activation, supported by quantitative data, detailed experimental protocols, and visual signaling pathway diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Target | Value | Reference |

| Ki | B-Raf | 0.16 nM | [1][2] |

| Ki | c-Raf | 1.72 nM | [1][2] |

| Kd | B-Raf | 0.3 nM | [3] |

| Selectivity | B-Raf vs. c-Raf | 11-fold | [1][2] |

Table 2: Cellular Potency of this compound in B-RafV600E Mutant Cell Lines

| Cell Line | EC50 (ERK Phosphorylation) | EC50 (Proliferation) | Reference |

| Colo205 | 28 nM | 0.1 µM | [1] |

| HT29 | 58 nM | 0.87 µM | [1] |

| A375P | 290 nM | 0.37 µM | [1] |

| SKMEL28 | 58 nM | 0.12 µM | [1] |

| MALME-3M | 190 nM | 0.15 µM | [1] |

The Core Mechanism of Paradoxical ERK Activation

In cells with wild-type B-Raf, particularly those with upstream mutations that lead to Ras activation (e.g., Ras mutations), Raf inhibitors like this compound induce a conformational change in the B-Raf protein. This change facilitates the dimerization of Raf proteins, leading to the formation of B-Raf/c-Raf heterodimers or c-Raf/c-Raf homodimers.[4][5][6] Within these dimers, the binding of this compound to one Raf protomer allosterically transactivates the other, drug-free protomer. This transactivation overcomes the inhibitory effect on the drug-bound protomer, resulting in a net increase in downstream MEK and ERK phosphorylation.[4][5][6] This paradoxical activation is dependent on Ras-GTP, which promotes the formation of Raf dimers.[4][5] In contrast, in B-RafV600E mutant cells, the kinase is constitutively active as a monomer and does not rely on Ras-GTP for activation, thus this compound can effectively inhibit its activity without causing a paradoxical effect.[7]

Signaling Pathway Diagrams

Key Experimental Protocols

Western Blot for Phospho-ERK (pERK)

Objective: To measure the levels of phosphorylated ERK (pERK) and total ERK in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A375P for B-RafV600E, Calu-6 for B-RafWT) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (e.g., Cell Signaling Technology, #4370) and total ERK1/2 (e.g., Cell Signaling Technology, #4695) overnight at 4°C, according to the manufacturer's recommended dilution.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize pERK levels to total ERK levels.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on B-Raf kinase activity.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant B-Raf (V600E or wild-type), a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP and a substrate (e.g., inactive MEK1).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

ELISA: Using an antibody specific for the phosphorylated substrate.

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of 32P into the substrate.

-

Luminescence-based Assay: Using a system like Kinase-Glo that measures ATP consumption.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or DMSO.

-

Incubation: Incubate the cells for a period of 3-5 days.

-

Viability Measurement: Measure cell viability using a reagent such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

-

Data Analysis: Normalize the viability of treated cells to that of the vehicle-treated control cells and calculate the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.

Experimental Workflow Diagram

Conclusion

Understanding the dual nature of this compound as both an inhibitor and, paradoxically, an activator of the ERK pathway is crucial for its development and clinical application. The mechanism of paradoxical activation, driven by Raf dimerization and transactivation in the context of wild-type B-Raf and active Ras, underscores the importance of patient selection based on tumor genotype. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this phenomenon and to develop next-generation Raf inhibitors that can overcome this liability, ultimately leading to more effective and safer cancer therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-590885: A Technical Guide for B-Raf Kinase Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-590885 is a potent and selective small-molecule inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway, when constitutively activated by mutations in the BRAF gene, is a key driver in a significant portion of human cancers, most notably melanoma.[2] As a first-generation B-Raf inhibitor, this compound has served as an invaluable tool compound for elucidating the biological roles of B-Raf in normal and pathological states. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and its application in key experimental assays. Detailed protocols and data are presented to facilitate its use as a research tool in the study of B-Raf signaling and the development of novel cancer therapeutics.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a central regulator of cellular processes, including proliferation, differentiation, and survival. The B-Raf serine/threonine kinase is a pivotal member of this pathway. Somatic mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive kinase activity and aberrant downstream signaling, promoting oncogenesis. This compound emerged as a highly potent and selective inhibitor of B-Raf, demonstrating greater efficacy against the mutated B-Raf V600E protein.[3] Its utility as a tool compound lies in its ability to specifically probe the function of B-Raf, enabling the study of the downstream consequences of its inhibition.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the active conformation of the B-Raf kinase domain.[1] Crystallographic studies have revealed that this compound stabilizes the oncogenic B-Raf kinase domain in an active configuration.[1] This is in contrast to some other multi-kinase inhibitors. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of MEK1/2, the immediate downstream substrate of B-Raf. This, in turn, inhibits the phosphorylation and activation of ERK1/2, leading to a blockade of the entire MAPK signaling cascade. The downstream effects include the inhibition of cell proliferation and the induction of apoptosis in B-Raf mutant cancer cells.

References

A Technical Guide to the Preliminary Efficacy of SB-590885, a Selective B-Raf Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: SB-590885 is a potent and selective, small-molecule inhibitor of Raf kinases, demonstrating significant promise in preclinical studies, particularly against tumors harboring oncogenic B-Raf mutations. This document provides a comprehensive overview of the preliminary efficacy data for this compound, detailing its mechanism of action, in vitro and cellular activity, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key concepts are visualized through signaling pathway and workflow diagrams.

Mechanism of Action

This compound is a triarylimidazole compound that functions as an ATP-competitive inhibitor of Raf kinases.[1] It exhibits a high degree of selectivity for B-Raf over C-Raf and minimal activity against a wide panel of other kinases.[1][2] Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of the B-Raf kinase domain, uniquely stabilizing it in an active conformation.[1][3] This mechanism is distinct from multi-kinase inhibitors like BAY 43-9006 (Sorafenib), which bind to an inactive conformation.[3][4] By selectively inhibiting the mutant B-Raf protein, this compound effectively suppresses the downstream RAS/RAF/MEK/ERK signaling pathway, which is constitutively activated in many cancers, particularly those with the B-Raf V600E mutation.[3][5]

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The data highlights its potency and selectivity.

In Vitro Biochemical Potency

This compound demonstrates nanomolar potency against B-Raf in cell-free enzymatic assays. It is significantly more potent than the multi-kinase inhibitor BAY 43-9006 (Sorafenib) against mutant B-Raf.[1][2]

| Target Kinase | This compound | BAY 43-9006 (for comparison) | Reference |

| B-Raf (mutant) | Ki = 0.16 nM | Ki = 38 nM | [1][2] |

| C-Raf | Ki = 1.72 nM | Ki = 6 nM | [1][2] |

| B-Raf | Kd = 0.3 nM | Not Reported | [2] |

| ARAFSSDD | IC50 ≈ 15 nM | Not Reported | [6] |

| BRAFWT | IC50 ≈ 100-300 nM | Not Reported | [6] |

| CRAFSSDD | IC50 = 2.5 nM | Not Reported | [6] |

Table 1: In Vitro Potency of this compound against Raf Kinases.

Cellular Efficacy

In cellular assays, this compound effectively inhibits ERK phosphorylation and cell proliferation in cancer cell lines that express the oncogenic B-RafV600E mutation.[2]

| Cell Line (B-RafV600E Status) | ERK Phosphorylation (EC50) | Cell Proliferation (EC50) | Reference |

| Colo205 (Mutant) | 28 nM | 0.10 µM | [2] |

| HT29 (Mutant) | 58 nM | 0.87 µM | [2] |

| A375P (Mutant) | 290 nM | 0.37 µM | [2] |

| SKMEL28 (Mutant) | 58 nM | 0.12 µM | [2] |

| MALME-3M (Mutant) | 190 nM | 0.15 µM | [2] |

Table 2: Cellular Activity of this compound in B-RafV600E Mutant Cell Lines.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. The following are protocols for key assays used in the characterization of this compound.

B-Raf Coupled Kinase Assay (In Vitro)

This assay measures the ability of an inhibitor to block B-Raf's phosphorylation of its direct substrate, MEK.

-

Enzyme and Substrate Preparation : Recombinant human N-His6-tagged B-Raf (wild-type or mutant) is expressed in Sf9 insect cells and purified.[1][2] Kinase-dead MEK1 is used as the substrate.

-

Reaction Mixture : The reaction is conducted in a buffer containing ATP and the necessary cofactors.

-

Assay Procedure :

-

B-Raf enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by adding a mixture of MEK1 and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.[2]

-

The amount of phosphorylated MEK is quantified, typically using an ELISA-based method with a phospho-specific antibody.

-

-

Data Analysis : The concentration of inhibitor that reduces enzyme activity by 50% (IC50) or the inhibitor constant (Ki) is calculated from concentration-response curves.

Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Culture : Human cancer cell lines (e.g., Colo205, A375P) are cultured in appropriate media.[2]

-

Treatment : Cells are seeded in 96-well plates and treated with a range of this compound concentrations (typically dissolved in DMSO) or DMSO as a vehicle control.[2]

-

Incubation : Cells are incubated for a period of 72 hours to allow for effects on proliferation.[2]

-

Quantification : Cell viability or proliferation is measured using a standard method such as MTS, MTT, or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.

-

Data Analysis : The half-maximal effective concentration (EC50), the concentration at which cell proliferation is inhibited by 50%, is determined by plotting cell viability against inhibitor concentration.

ERK Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of the downstream MAPK pathway within the cell.

-

Cell Treatment : Cells are plated and grown to a suitable confluency, then treated with this compound for a short period (e.g., 1-2 hours).

-

Lysate Preparation : Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

Western Blotting :

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

-

Analysis : The band intensity for p-ERK is normalized to the total ERK band intensity to determine the relative inhibition of ERK phosphorylation.

Binding Mechanism and Selectivity

This compound is classified as a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase. This is a key differentiator from Type II inhibitors (e.g., Sorafenib) which bind an inactive "DFG-out" conformation. The ability of this compound to stabilize the active state contributes to its mechanism of action.[1][3] This specific binding mode is also a determinant of its selectivity. Profiling against a panel of over 46 other human kinases showed that this compound has remarkable specificity for B-Raf, with significant activity measured only against C-Raf and minimal off-target effects.[1][2]

Conclusion

The preliminary data for this compound strongly support its characterization as a potent and highly selective inhibitor of B-Raf kinase. It demonstrates low nanomolar potency in biochemical assays and effectively suppresses the MAPK pathway in B-Raf mutant cancer cells, leading to potent anti-proliferative effects.[2][3] Its distinct mechanism of stabilizing the active kinase conformation differentiates it from other multi-kinase inhibitors.[1] These findings validated oncogenic B-Raf as a therapeutic target and provided a strong rationale for the development of selective B-Raf inhibitors for cancers harboring activating B-Raf mutations.[1][3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel, Selective and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic activity of magnolin combined with B-RAF inhibitor SB590885 in hepatocellular carcinoma cells via targeting PI3K-AKT/mTOR and ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doi.org [doi.org]

An In-depth Technical Guide to the Kinase Selectivity of SB-590885

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of SB-590885, a potent and selective inhibitor of the B-Raf kinase. The document details its inhibitory activity against a panel of kinases, outlines the experimental methodologies used for these determinations, and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the triarylimidazole class that selectively targets Raf kinases.[1][2] It has demonstrated particular potency against B-Raf, including the oncogenic V600E mutant, making it a valuable tool for cancer research and a candidate for therapeutic development.[1][2] Unlike multi-kinase inhibitors, this compound exhibits a high degree of selectivity, which is critical for minimizing off-target effects.[3] Crystallographic studies have shown that it binds to the ATP-binding pocket of the B-Raf kinase domain, stabilizing it in an active configuration.[1][2] This mechanism is distinct from other classes of Raf inhibitors.[1][2]

Kinase Selectivity Profile

This compound has been profiled against numerous kinases to establish its selectivity. It is a potent B-Raf inhibitor with a Ki of 0.16 nM in cell-free assays and displays 11-fold greater selectivity for B-Raf over c-Raf.[3] The apparent inhibition constant (Ki app) for c-Raf was determined to be 1.72 ± 0.65 nM.[1] More recent studies using different assays have reported IC50 values in the low nanomolar range against various RAF isoforms, describing it as relatively equipotent across ARAF, BRAF, and CRAF.[4]

The following tables summarize the quantitative data on the inhibitory activity of this compound against a panel of kinases.

Table 1: Potency Against Raf Kinase Family

| Kinase Target | Parameter | Value (nM) | Notes |

| B-Raf | Ki | 0.16 | Cell-free assay.[3] |

| c-Raf | Ki app | 1.72 | 11-fold less sensitive than B-Raf.[1][3] |

| ARAF | IC50 | ~15 | Assayed as ARAFSSDD complex.[4] |

| CRAF | IC50 | 2.5 | Assayed as CRAFSSDD complex.[4] |

Table 2: Selectivity Against a Broader Kinase Panel

| Kinase Target | Fold Selectivity vs. B-Raf |

| Abl | >17,000 |

| AMPK | >17,000 |

| AurB/Aur1 | >17,000 |

| GSK3β | >17,000 |

| IGFIR | >17,000 |

| InsR | >17,000 |

| p38δ | >17,000 |

| p70 S6K | >17,000 |

| Data from an in-vitro screen against a panel of 48 human kinases, demonstrating high selectivity for B-Raf.[1] |

Signaling Pathway Context: The MAPK/ERK Pathway

This compound exerts its biological effects by inhibiting the Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6] This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][6] Oncogenic mutations, such as BRAF V600E, lead to constitutive activation of this pathway, driving tumor growth.[6] By selectively inhibiting B-Raf, this compound blocks downstream signaling, leading to decreased phosphorylation of MEK and ERK, thereby inhibiting the proliferation of cancer cells with activating BRAF mutations.[5]

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is achieved through robust in-vitro kinase assays. The data for this compound was generated using panels of purified kinases.[1] While specific laboratory protocols vary, a generalized workflow based on a common non-radioactive method, such as the ADP-Glo™ Kinase Assay, is described below.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a panel of kinases.

Materials:

-

Purified recombinant kinases

-

Specific peptide or protein substrates for each kinase

-

This compound stock solution (in DMSO)

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay reagents (Promega)

-

Multi-well assay plates (e.g., 384-well)

-

Plate reader capable of measuring luminescence

Generalized Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further into the kinase reaction buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control (vehicle).

-

Kinase Reaction Setup:

-

To the wells of a 384-well plate, add the diluted this compound or vehicle control.[7]

-

Add the specific kinase enzyme to each well.[7] The concentration of each kinase is optimized to ensure optimal signal-to-background ratios.

-

Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the phosphorylation reaction by adding a mixture of the specific substrate and ATP.[7] The ATP concentration is typically at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

Incubate the reaction for a set time (e.g., 60 minutes) at room temperature or 30°C.[7]

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system.

-

First, add ADP-Glo™ Reagent to deplete any remaining ATP.

-

Second, add the Kinase Detection Reagent, which converts the generated ADP back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.[7]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The signal is inversely proportional to the inhibitory activity of this compound.

-

Calculate the percent inhibition relative to the vehicle (DMSO) control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

-

Alternative Methods: Radiometric assays, such as the HotSpot assay, are also widely used.[8] These assays measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate, providing a direct measure of catalytic activity.[8]

Conclusion

This compound is a highly potent and selective inhibitor of B-Raf kinase. Its selectivity has been rigorously established through in-vitro profiling against large panels of kinases, where it demonstrated minimal activity against most other kinases tested. This high degree of selectivity for the Raf family, particularly B-Raf, underscores its utility as a specific chemical probe to investigate the MAPK pathway and validates oncogenic B-Raf as a therapeutic target. The detailed protocols and data presented here serve as a technical resource for researchers utilizing or developing targeted kinase inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. doi.org [doi.org]

- 5. Synergistic activity of magnolin combined with B-RAF inhibitor SB590885 in hepatocellular carcinoma cells via targeting PI3K-AKT/mTOR and ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols: SB-590885 for A375P Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal working concentration of SB-590885, a potent B-Raf inhibitor, for A375P melanoma cells.

Introduction

This compound is a highly selective and potent inhibitor of B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] In melanoma cells harboring the BRAF V600E mutation, such as A375P, this pathway is constitutively active, driving uncontrolled cell proliferation and survival.[3] this compound effectively suppresses this pathway by targeting the mutated B-Raf, leading to the inhibition of downstream signaling, including the phosphorylation of ERK.[2][4] This makes this compound a valuable tool for studying melanoma biology and a potential therapeutic agent.

B-Raf/MEK/ERK Signaling Pathway

The diagram below illustrates the canonical B-Raf/MEK/ERK signaling pathway and the point of inhibition by this compound.

Optimal Working Concentration of this compound for A375P Cells

The optimal working concentration of this compound for A375P cells can vary depending on the specific experimental endpoint. The following table summarizes key quantitative data from published studies.

| Parameter | Cell Line | Concentration | Effect | Reference |

| EC50 (Proliferation) | A375P | 0.37 µM | 50% inhibition of cell proliferation. | [2][4] |

| EC50 (p-ERK Inhibition) | A375P | 290 nM | 50% inhibition of ERK phosphorylation. | [2][4] |

| IC50 (Sensitivity Range) | BRAF V600E Melanoma Lines | <1 µM | 50% inhibition of cell growth in highly sensitive lines. | [1][2][4] |

| Vacuolization Induction | A375 | 5 µM - 10 µM | Induction of massive vacuolization. | [5][6] |

Based on this data, a concentration range of 0.1 µM to 1.0 µM is recommended for initial experiments assessing the inhibition of proliferation and ERK phosphorylation in A375P cells. For studies investigating cellular stress responses like vacuolization, higher concentrations may be required.

Experimental Workflow for Determining Optimal Concentration

The following diagram outlines a typical workflow for determining the optimal working concentration of this compound for a specific experimental goal.

Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of A375P cells.

Materials:

-

A375P cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count A375P cells.

-

Seed 5,000 to 10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A suggested range is 0.01 µM to 10 µM. Include a vehicle control (DMSO, final concentration should not exceed 0.1%).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.[4]

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.[7]

-

Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Mix gently on a plate shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Protocol 2: Western Blotting for p-ERK and Total ERK

This protocol is to assess the inhibitory effect of this compound on the B-Raf/MEK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK) and total ERK.

Materials:

-

A375P cells

-

6-well plates

-

This compound

-

Complete growth medium

-

PBS (ice-cold)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-ERK1/2 and rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed A375P cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM) for 1-4 hours.[8]

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[8]

-

Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[8]

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[8][9]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK.

-

Incubate the membrane in a stripping buffer, wash, re-block, and then repeat the immunoblotting steps (4 and 5) using the anti-total ERK1/2 antibody.[10]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Compare the normalized p-ERK levels across the different treatment concentrations to determine the inhibitory effect of this compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. lifetechindia.com [lifetechindia.com]

- 5. Concentration-Dependent Dual Effects of Ciprofloxacin on this compound-Resistant BRAFV600E A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SB-590885 in p-ERK Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the selective B-Raf inhibitor, SB-590885, to study the inhibition of ERK phosphorylation (p-ERK) via Western blotting. This document includes a summary of quantitative data, a detailed experimental protocol, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a potent and selective inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Specifically, this compound targets the ATP-binding domain of B-Raf, effectively blocking its kinase activity.[1] In many cancers, mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the B-Raf protein and downstream signaling through the MEK-ERK cascade, promoting cell proliferation and survival.[1][2] By inhibiting B-Raf, this compound leads to a reduction in the phosphorylation of MEK and subsequently ERK. The level of phosphorylated ERK (p-ERK) is a key biomarker for the activity of this pathway. Therefore, Western blotting for p-ERK is a standard method to assess the efficacy of B-Raf inhibitors like this compound.

Data Presentation

The following table summarizes the inhibitory potency of this compound against various Raf kinase isoforms. This data is crucial for designing experiments and interpreting results.

| Target Kinase | Parameter | Value (nM) | Notes |

| Oncogenic B-Raf (V600E) | Ki app | 0.16 ± 0.03 | Potent inhibition of the mutated, constitutively active form of B-Raf.[1] |

| c-Raf | Ki app | 1.72 ± 0.65 | Demonstrates selectivity for B-Raf over c-Raf.[1] |

| ARAF | IC50 | ~15 | |

| BRAF (Wild-Type) | IC50 | ~100-300 | |

| CRAF (Wild-Type) | IC50 | ~100-300 | |

| BRAF V600E | IC50 | >500 | |

| CRAFSSDD | IC50 | 2.5 |

Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and highlights the point of inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot to assess p-ERK inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to measure the inhibition of ERK phosphorylation by this compound.

Materials and Reagents

-

Cell Lines: Appropriate cancer cell lines with known BRAF status (e.g., melanoma, colon, or thyroid cancer cell lines with BRAF V600E mutation).

-

This compound: Prepare a stock solution in DMSO and dilute to working concentrations in cell culture medium.

-

Cell Culture Medium: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: (e.g., BCA or Bradford).

-

SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.

-

Transfer Buffer.

-

Membranes: PVDF or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit or mouse anti-total ERK1/2

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate.

Procedure

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing (Optional but Recommended):

-

To normalize the p-ERK signal to the total amount of ERK protein, the membrane can be stripped of the first set of antibodies.

-

Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.

-

Wash the membrane thoroughly, re-block, and then repeat the antibody incubation steps using the primary antibody for total ERK.

-

The membrane can be stripped and re-probed again for a loading control like β-actin or GAPDH.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK band intensity to the total ERK band intensity for each sample.

-

Further normalization to the loading control can also be performed.

-

Plot the normalized p-ERK levels against the concentration of this compound to determine the IC50 for p-ERK inhibition.

-

References

Application Note: Measuring Cell Viability in Response to the B-Raf Inhibitor SB-590885 using the CellTiter-Glo® Luminescent Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction